molecular formula C12H11NO B8706605 2-methyl-6-phenyl-1H-pyridin-4-one CAS No. 7500-03-0

2-methyl-6-phenyl-1H-pyridin-4-one

Cat. No.: B8706605
CAS No.: 7500-03-0
M. Wt: 185.22 g/mol
InChI Key: ZEXVWTQBKCZIDH-UHFFFAOYSA-N
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Description

2-Methyl-6-phenyl-1H-pyridin-4-one is a pyridinone derivative characterized by a methyl group at position 2 and a phenyl substituent at position 6 of the pyridinone core. Pyridinones are heterocyclic compounds with a keto group at position 4 (or 2, depending on tautomerism), making them versatile scaffolds in medicinal chemistry due to their hydrogen-bonding capabilities and metabolic stability.

Properties

CAS No.

7500-03-0

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

2-methyl-6-phenyl-1H-pyridin-4-one

InChI

InChI=1S/C12H11NO/c1-9-7-11(14)8-12(13-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)

InChI Key

ZEXVWTQBKCZIDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(N1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents (Positions) Key Structural Features
2-Methyl-6-phenyl-1H-pyridin-4-one Methyl (C2), Phenyl (C6) Non-fluorinated, aromatic interactions
4-Heptafluoropropyl-6-methylpyridin-2(1H)-one (4p) Heptafluoropropyl (C4), Methyl (C6) Highly fluorinated, lipophilic
5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one (6) Trifluoromethyl (C4), Methyl (C5, C6) Electron-withdrawing CF₃ group

Key Observations :

  • Fluorinated analogs (e.g., 4p, 6) exhibit enhanced lipophilicity and metabolic stability compared to the non-fluorinated 2-methyl-6-phenyl derivative, which may influence bioavailability and target binding .

Comparison :

  • The lower yields for fluorinated analogs (e.g., 19–23%) suggest challenges in introducing bulky or electron-withdrawing groups, whereas non-fluorinated pyridinones like this compound might be synthesized more efficiently under milder conditions.

Physicochemical and Spectroscopic Properties

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹⁹F NMR (δ, ppm)
4p 112–114 1685 -75.2 to -80.4 (CF₃)
6 98–100 1692 -63.8 (CF₃)

Notes:

  • The C=O stretch in IR (~1685–1692 cm⁻¹) is consistent across pyridinones, indicating a stable keto tautomer .

Comparison :

  • Fluorinated analogs like 4p show higher analgesic activity but greater acute toxicity than non-fluorinated derivatives. The phenyl group in this compound may balance efficacy and safety by moderating lipophilicity and target selectivity.

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